Cas no 1369889-05-3 (4-Chloro-2-ethyl-1-fluorobenzene)

4-Chloro-2-ethyl-1-fluorobenzene is a halogenated aromatic compound featuring both chloro and fluoro substituents on a benzene ring, along with an ethyl group at the ortho position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of fluorine enhances electrophilic substitution selectivity, while the chloro and ethyl groups contribute to steric and electronic modulation. Its stability under various reaction conditions allows for versatile functionalization. The compound is commonly employed in cross-coupling reactions, nucleophilic substitutions, and as a building block for more complex molecules. Proper handling is advised due to its halogenated nature.
4-Chloro-2-ethyl-1-fluorobenzene structure
1369889-05-3 structure
Product Name:4-Chloro-2-ethyl-1-fluorobenzene
CAS No:1369889-05-3
MF:C8H8ClF
MW:158.600524902344
MDL:MFCD22490709
CID:4938126
PubChem ID:69910825
Update Time:2025-06-13

4-Chloro-2-ethyl-1-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-ethyl-1-fluorobenzene
    • E74320
    • 1369889-05-3
    • BS-46958
    • EN300-329600
    • SCHEMBL6832589
    • CS-0186979
    • 4-Chloro-2-ethyl-1-fluorobenzene
    • MDL: MFCD22490709
    • Inchi: 1S/C8H8ClF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
    • InChI Key: KJQIWHNCILXLMV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=C1)CC)F

Computed Properties

  • Exact Mass: 158.0298561 g/mol
  • Monoisotopic Mass: 158.0298561 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 158.60
  • XLogP3: 3.4
  • Topological Polar Surface Area: 0

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Additional information on 4-Chloro-2-ethyl-1-fluorobenzene

Chemical Profile of 4-Chloro-2-ethyl-1-fluorobenzene (CAS No. 1369889-05-3)

4-Chloro-2-ethyl-1-fluorobenzene, identified by its Chemical Abstracts Service (CAS) number 1369889-05-3, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated benzenes, which are widely utilized as intermediates in the synthesis of various biologically active molecules. The presence of both chlorine and fluorine substituents in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for designing novel chemical entities.

The structural features of 4-Chloro-2-ethyl-1-fluorobenzene contribute to its potential applications in multiple domains. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the ethyl group, combined with the fluorine atom's ability to modulate metabolic stability, make this compound a promising candidate for further derivatization. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and bioavailability. For instance, fluorine atoms are known to improve the binding affinity of small-molecule drugs to their target proteins, a phenomenon often referred to as "fluorine effect."

In the context of drug discovery, 4-Chloro-2-ethyl-1-fluorobenzene has been explored as a precursor for developing novel therapeutic agents. Its benzene core is a common motif in many pharmacophores, and modifications at the 2- and 4-positions can lead to compounds with diverse biological activities. Current research indicates that derivatives of this compound may exhibit potential in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The ability to introduce additional functional groups at strategic positions allows chemists to fine-tune the pharmacokinetic properties of these derivatives, such as solubility, permeability, and metabolic clearance.

The synthesis of 4-Chloro-2-ethyl-1-fluorobenzene typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions on pre-functionalized benzene derivatives, followed by alkylation and fluorination steps. The use of advanced catalytic systems has recently enabled more efficient and environmentally friendly synthetic methodologies. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce chlorine and fluorine atoms with greater precision, reducing unwanted byproducts.

From an agrochemical perspective, 4-Chloro-2-ethyl-1-fluorobenzene serves as a key intermediate in the production of advanced pesticides and herbicides. The structural rigidity provided by the aromatic ring combined with the electron-deficient centers created by halogenation makes this compound an effective tool for designing molecules that interact selectively with biological targets in pests. Recent studies have demonstrated that fluorinated aromatic compounds can enhance the durability of agrochemicals against degradation processes in environmental conditions, thereby improving their long-term efficacy.

The toxicological profile of 4-Chloro-2-ethyl-1-fluorobenzene is another critical aspect that has been extensively studied. While preliminary assays suggest that this compound exhibits moderate toxicity at higher concentrations, its low solubility in water may limit its environmental impact if properly managed during industrial applications. Researchers are also investigating its potential for bioaccumulation, as halogenated aromatic compounds are known to exhibit varying degrees of persistence in ecosystems. Understanding these properties is essential for ensuring safe handling and disposal practices.

In conclusion, 4-Chloro-2-ethyl-1-fluorobenzene (CAS No. 1369889-05-3) represents a versatile chemical entity with broad applications in pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for developing innovative treatments and crop protection agents. As research continues to uncover new synthetic strategies and biological functions associated with halogenated benzenes, compounds like this one are likely to play an increasingly important role in advancing chemical biology and drug discovery.

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